

CAS number and molecular formula for 1,2-Diphenylethyne-d10

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Compound of Interest

Compound Name: 1,2-Diphenylethyne-d10

Cat. No.: B094455

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An In-depth Technical Guide to 1,2-Diphenylethyne-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenylethyne-d10, also known as Tolan-d10, is the deuterated analogue of 1,2-Diphenylethyne. This stable, non-radioactive isotopically labeled compound serves as a valuable tool in a variety of scientific disciplines, particularly in analytical and metabolic research. The substitution of hydrogen with deuterium atoms provides a significant mass shift, making it an excellent internal standard for mass spectrometry-based quantification of its non-deuterated counterpart. Furthermore, the kinetic isotope effect associated with the carbon-deuterium bond allows for its use in mechanistic studies and in the investigation of metabolic pathways of compounds containing the diphenylacetylene scaffold.^{[1][2]} This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **1,2-Diphenylethyne-d10**.

Physicochemical and Spectroscopic Data

The defining characteristic of **1,2-Diphenylethyne-d10** is the complete replacement of the ten hydrogen atoms on the phenyl rings with deuterium. This isotopic substitution leads to a

predictable increase in molecular weight while maintaining very similar chemical properties to the unlabeled compound.

Property	1,2-Diphenylethyne-d10	1,2-Diphenylethyne
CAS Number	19339-46-9	501-65-5
Molecular Formula	C ₁₄ D ₁₀	C ₁₄ H ₁₀
Molecular Weight	188.29 g/mol	178.23 g/mol
Appearance	White to off-white solid	Colorless crystalline solid[3]
Melting Point	58-60 °C	62.5 °C[4]
Boiling Point	170 °C at 19 mmHg	300 °C[4]

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of **1,2-Diphenylethyne-d10**. While specific spectra for the deuterated compound are not widely published, data for the non-deuterated analogue provide a valuable reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,2-Diphenylethyne:

Nucleus	Chemical Shift (δ) ppm
¹ H NMR (in CDCl ₃)	7.38-7.48 (m, 6H), 7.60-7.67 (m, 4H)
¹³ C NMR (in CDCl ₃)	89.4, 123.2, 128.2, 128.3, 131.6

Note: In the ¹H NMR spectrum of **1,2-Diphenylethyne-d10**, the aromatic signals would be absent. In the ¹³C NMR, the signals for the deuterated carbons would show splitting due to C-D coupling.

Mass Spectrometry (MS) of 1,2-Diphenylethyne:

The electron ionization (EI) mass spectrum of 1,2-Diphenylethyne is characterized by a prominent molecular ion peak.

m/z	Relative Intensity (%)	Assignment
178	100	[M] ⁺
152	10	[M-C ₂ H ₂] ⁺

For **1,2-Diphenylethyne-d10**, the molecular ion peak would be observed at m/z 188.

Experimental Protocols

Synthesis of 1,2-Diphenylethyne-d10

While a specific protocol for **1,2-Diphenylethyne-d10** is not readily available in the literature, a representative synthesis can be adapted from established methods for preparing deuterated and non-deuterated diphenylacetylenes. A common route involves the bromination of a deuterated stilbene precursor followed by a double dehydrobromination.

Step 1: Bromination of trans-Stilbene-d10

- **Dissolution:** Dissolve trans-stilbene-d10 in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.
- **Bromine Addition:** Cool the solution in an ice bath. Slowly add a solution of bromine (Br₂) in dichloromethane dropwise with continuous stirring. The disappearance of the bromine color indicates the reaction is proceeding.
- **Completion and Isolation:** Continue stirring until a faint bromine color persists. If necessary, add a drop of cyclohexene to quench any excess bromine. The product, meso-1,2-dibromo-1,2-diphenylethane-d10, will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold methanol.

Step 2: Dehydrobromination to 1,2-Diphenylethyne-d10

- **Base Preparation:** In a round-bottom flask fitted with a reflux condenser, dissolve potassium hydroxide (KOH) in a high-boiling point solvent like ethylene glycol by gentle heating.
- **Reaction:** Add the dried meso-1,2-dibromo-1,2-diphenylethane-d10 to the basic solution. Heat the mixture to reflux for approximately 20-30 minutes.

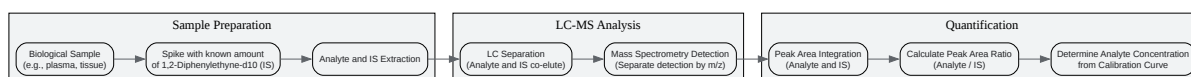
- **Work-up and Purification:** After cooling, pour the reaction mixture into a flask containing cold water. The crude **1,2-Diphenylethyne-d10** will precipitate. Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Applications in Research and Drug Development

The primary utility of **1,2-Diphenylethyne-d10** lies in its application as an internal standard and a metabolic tracer.^[1]

Internal Standard in Mass Spectrometry

In quantitative analysis, particularly in pharmacokinetic studies, an internal standard is crucial for accurate and precise measurements. An ideal internal standard has physicochemical properties very similar to the analyte but is distinguishable by mass. **1,2-Diphenylethyne-d10** is an excellent internal standard for the quantification of 1,2-Diphenylethyne and its analogues due to its identical chromatographic behavior and a distinct mass shift of 10 Da.

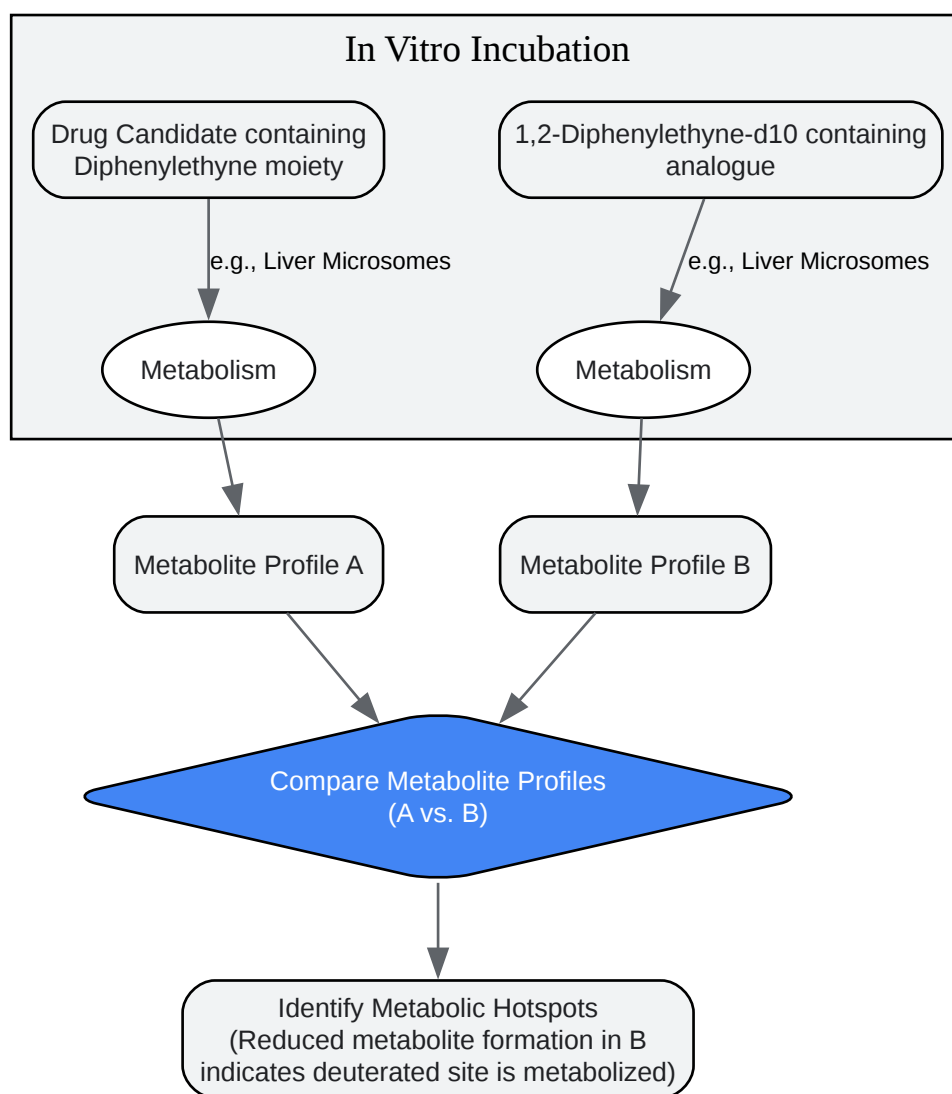


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Workflow for using **1,2-Diphenylethyne-d10** as an internal standard.

Metabolic Pathway Elucidation

Deuterium labeling is a powerful technique for studying drug metabolism.^[2] The kinetic isotope effect (KIE) can slow down metabolic reactions that involve the cleavage of a C-D bond.^[2] By comparing the metabolic profiles of a drug candidate and its deuterated analogue, researchers can identify the primary sites of metabolism. If a particular metabolic pathway is slowed down upon deuteration, it indicates that the deuterated position is a site of metabolic activity. This information is invaluable for designing drug candidates with improved metabolic stability and pharmacokinetic properties.^[2]



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Using **1,2-Diphenylethyne-d10** to study metabolic pathways.

Conclusion

1,2-Diphenylethyne-d10 is a specialized chemical tool with significant applications in modern research, particularly for scientists and professionals in drug development. Its utility as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. Furthermore, its role in metabolic studies, leveraging the kinetic isotope effect, provides crucial insights that can guide the design of more stable and effective drug candidates. This technical guide serves as a foundational resource for understanding and utilizing the unique properties of this deuterated compound.

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